

3-Butene-1,2-diol chemical properties and structure

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Compound of Interest

Compound Name: 3-Butene-1,2-diol

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3-Butene-1,2-diol: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the chemical properties, structure, and relevant experimental protocols for **3-butene-1,2-diol**. A key metabolite of the industrial chemical 1,3-butadiene, **3-butene-1,2-diol** is a significant molecule in toxicological studies and a versatile chiral building block in organic synthesis. This document summarizes its physicochemical properties, provides detailed experimental methodologies for its synthesis and analysis, and includes visualizations of its chemical structure and metabolic origin.

Chemical Structure and Identification

3-Butene-1,2-diol, also known by synonyms such as 1,2-dihydroxy-3-butene and 3,4-dihydroxy-1-butene, is a four-carbon diol with a terminal double bond.^[1] Its structure contains a chiral center at the carbon atom bearing the secondary hydroxyl group, leading to the existence of (R) and (S) enantiomers.

Identifier	Value
IUPAC Name	but-3-ene-1,2-diol
CAS Number	497-06-3[2][3]
Molecular Formula	C4H8O2[2][3]
SMILES	C=CC(O)CO
InChI	InChI=1S/C4H8O2/c1-2-4(6)3-5/h2,4-6H,1,3H2[2][3]
InChI Key	ITMIAZBRRZANGB-UHFFFAOYSA-N[2][3]

Physicochemical Properties

The following table summarizes the key quantitative physicochemical properties of **3-butene-1,2-diol**.

Property	Value	Source
Molecular Weight	88.11 g/mol	[4]
Boiling Point	195 °C at 733 mmHg[1][5]	Experimental
Melting Point	15.1 °C	Estimated[1][4]
Density	1.047 g/mL at 25 °C[1][5]	Experimental
Refractive Index	n _{20/D} 1.462	[1]
Solubility	Slightly soluble in chloroform and methanol.[1]	Experimental
Flash Point	222 °F (105.6 °C)	[1][4]
Vapor Pressure	0.102 mmHg at 25 °C	[4]

Experimental Protocols

Synthesis of 3-Butene-1,2-diol from 3,4-Epoxy-1-butene

This protocol describes the synthesis of **3-butene-1,2-diol** via the hydrolysis of 3,4-epoxy-1-butene. This reaction is catalyzed by epoxide hydrolases in biological systems and can be performed chemically.^{[1][5]}

Materials:

- 3,4-Epoxy-1-butene
- Dilute aqueous acid (e.g., 0.1 M H₂SO₄) or epoxide hydrolase enzyme
- Organic solvent (e.g., diethyl ether or dichloromethane)
- Saturated sodium bicarbonate solution
- Anhydrous magnesium sulfate
- Round-bottom flask
- Magnetic stirrer and stir bar
- Separatory funnel
- Rotary evaporator

Procedure:

- To a round-bottom flask containing a solution of 3,4-epoxy-1-butene in an appropriate solvent, add the dilute aqueous acid or the epoxide hydrolase preparation.
- Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
- Upon completion, quench the reaction by adding saturated sodium bicarbonate solution to neutralize the acid.
- Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., diethyl ether) three times.

- Combine the organic extracts and wash with brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield crude **3-butene-1,2-diol**.
- The crude product can be further purified by vacuum distillation.

Purification by Vacuum Distillation

Due to its relatively high boiling point, **3-butene-1,2-diol** is best purified by vacuum distillation to prevent decomposition.

Materials:

- Crude **3-butene-1,2-diol**
- Distillation apparatus (round-bottom flask, distillation head, condenser, receiving flask)
- Vacuum pump and gauge
- Heating mantle
- Boiling chips or magnetic stirrer

Procedure:

- Assemble the distillation apparatus and ensure all joints are properly sealed.
- Place the crude **3-butene-1,2-diol** and boiling chips into the distillation flask.
- Gradually apply vacuum to the system.
- Once the desired pressure is reached, begin heating the distillation flask.
- Collect the fraction that distills at the expected boiling point for the given pressure. The boiling point will be significantly lower than the atmospheric boiling point of 195 °C.
- Discontinue heating and allow the apparatus to cool to room temperature before releasing the vacuum.

Analysis by Gas Chromatography (GC)

This protocol outlines a general method for the analysis of **3-butene-1,2-diol**, for example, in biological samples after extraction.^[6]

Instrumentation:

- Gas chromatograph equipped with a Flame Ionization Detector (FID)
- Capillary column suitable for polar analytes (e.g., a modified polyethylene glycol phase)

Sample Preparation (for biological samples):

- To a urine sample, add sodium chloride to saturation.
- Extract the sample with isopropanol.
- Centrifuge to separate the layers and collect the organic phase.
- The extract can be directly injected or derivatized for improved volatility and peak shape if necessary.

GC Conditions:

- Injector Temperature: 250 °C
- Detector Temperature: 275 °C
- Carrier Gas: Helium or Hydrogen
- Oven Temperature Program: Start at an initial temperature (e.g., 80°C), hold for a few minutes, then ramp at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 200 °C).
- Injection Mode: Split or splitless, depending on the concentration of the analyte.

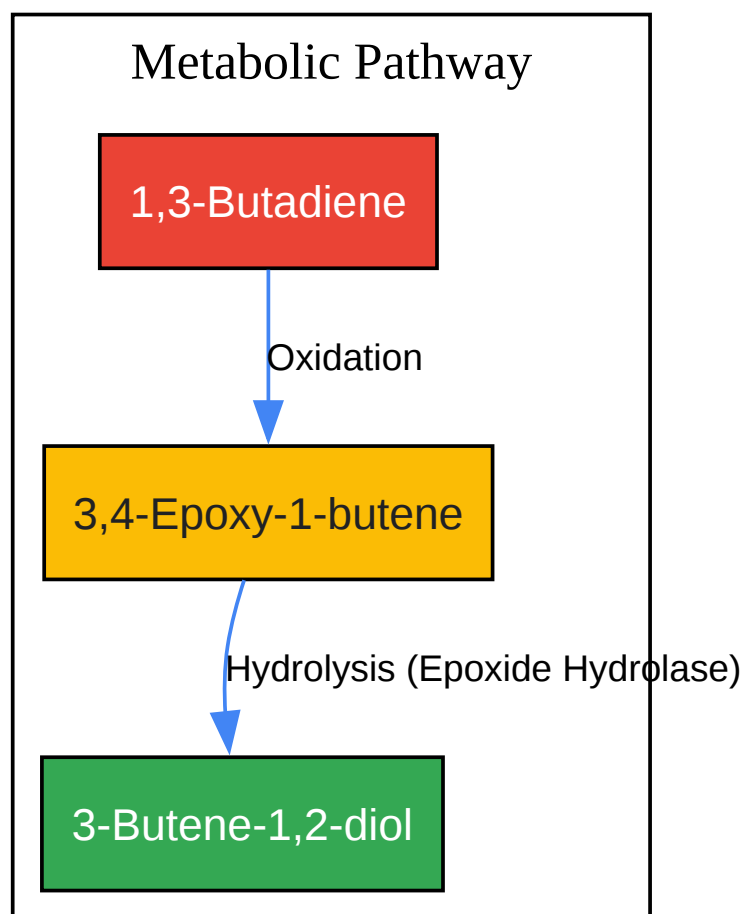
The retention time of **3-butene-1,2-diol** will be specific to the column and conditions used and should be determined by running a standard. Quantification can be achieved by using an internal standard and creating a calibration curve.^[6]

Visualizations

Chemical Structure of 3-Butene-1,2-diol

Caption: 2D structure of **3-butene-1,2-diol**.

Metabolic Formation of 3-Butene-1,2-diol



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Caption: Formation of **3-butene-1,2-diol** from 1,3-butadiene.

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